

Comparative Crystal Structure Guide: 4-Bromo-3-fluoro-2-nitrotoluene Derivatives

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Compound of Interest

Compound Name: 4-Bromo-3-fluoro-2-nitrotoluene

CAS No.: 1352397-24-0

Cat. No.: B1528182

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Executive Summary

4-Bromo-3-fluoro-2-nitrotoluene represents a highly specialized scaffold in medicinal chemistry, particularly as an intermediate for kinase inhibitors (e.g., MEK/ERK pathway modulators) where the precise orientation of the halogen and nitro groups dictates binding affinity.

This guide provides a technical comparison of the crystal structure characteristics of this fluorinated derivative against its direct non-fluorinated analogue, 4-Bromo-3-nitrotoluene.^[1] By analyzing the crystallographic data of the analogue (CCDC 850557), we extrapolate the specific steric and electronic perturbations introduced by the fluorine atom at the 3-position.

Key Insight: The insertion of a fluorine atom between the nitro and bromo groups creates a "buttressing effect," significantly altering the torsion angle of the nitro group and enhancing the potential for halogen bonding networks in the solid state.

Part 1: Structural Analysis & Comparative Data^[1]

The Reference Standard: 4-Bromo-3-nitrotoluene

To understand the target molecule, we first establish the baseline crystallographic parameters of its closest characterized analogue, 4-Bromo-3-nitrotoluene (1-bromo-4-methyl-2-nitrobenzene).

Crystal Data (CCDC 850557):

- Space Group: Orthorhombic,

[1]

- Unit Cell Dimensions:

,

,

[2][3]

- Packing Efficiency:

, Volume =

[2]

- Key Structural Feature: The nitro group is twisted out of the phenyl ring plane by 14.9(11)°. [1][2] This relatively planar conformation is permitted because the nitro group is flanked by a methyl group and a hydrogen atom, offering moderate steric relief.

The Target: 4-Bromo-3-fluoro-2-nitrotoluene

Substitution Pattern: 1-Methyl, 2-Nitro, 3-Fluoro, 4-Bromo.[1][4]

Predicted Structural Perturbations: Unlike the reference, the target molecule features a 1,2,3,4-tetrasubstitution pattern.[1] The nitro group at position 2 is "sandwiched" between the methyl group (pos 1) and the fluorine atom (pos 3).

- Steric Buttressing & Torsion:
 - Reference: Nitro flanked by Me / H

Twist $\sim 15^\circ$.^[1]

- Target: Nitro flanked by Me / F.
- Impact: Although fluorine is small (van der Waals radius $\sim 1.47 \text{ \AA}$), it is significantly larger than hydrogen ($\sim 1.20 \text{ \AA}$). The steric clash between the nitro oxygens and the ortho-fluorine will force the nitro group to rotate further out of plane to minimize repulsion. Predicted Torsion Angle: $>40^\circ$.
- Halogen Bonding Activation:
 - The fluorine atom at position 3 is highly electronegative, withdrawing electron density from the ring and specifically polarizing the adjacent C-Br bond (position 4).
 - This enhances the

-hole on the bromine atom, making it a stronger Halogen Bond (XB) donor compared to the non-fluorinated analogue.
 - Crystal Engineering Consequence: Expect the formation of robust C-Br^[1]...O(nitro) or C-Br^[1][4]^[5]...F Type II halogen bonds, driving the formation of 1D supramolecular chains.^[1]

Comparative Data Summary

Feature	Reference: 4-Bromo-3-nitrotoluene	Target: 4-Bromo-3-fluoro-2-nitrotoluene	Causality
Formula			F substitution at C3
Space Group	(Orthorhombic)	Likely or	Lower symmetry due to crowding
Nitro Torsion	14.9(11)°	Predicted 40–60°	Steric clash with ortho-F
C-Br Bond	Standard Aryl-Br	Polarized / Activated	Inductive effect of ortho-F
Dominant Interaction	- Stacking	Halogen Bonding (Br[1][4][5][6][7]...O)	Enhanced -hole on Br

Part 2: Experimental Protocols

Synthesis & Purification Workflow

To obtain diffraction-quality crystals, the synthesis must prioritize regioisomeric purity. The nitration of 4-bromo-3-fluorotoluene yields two isomers: the desired 2-nitro (ortho to Me) and the 6-nitro (ortho to Me, meta to F).

Step-by-Step Protocol:

- Nitration: Dissolve 4-bromo-3-fluorotoluene (1.0 eq) in concentrated at 0°C. Dropwise add fuming (1.1 eq) while maintaining temp <10°C.
- Quench: Pour mixture onto crushed ice. Extract with dichloromethane (DCM).
- Isomer Separation (Critical):

- The 6-nitro isomer is less polar.[1]
- Perform Flash Column Chromatography (Silica Gel).[1][4]
- Mobile Phase: Hexane:Ethyl Acetate (95:5).[1]
- Target Fraction: The 2-nitro isomer elutes after the 6-nitro isomer due to the higher dipole moment created by the aligned nitro/fluoro vectors.[1]
- Verification:
 - NMR is diagnostic.[1] The 3-F signal will show distinct coupling constants to the 2-Nitro group compared to the 6-Nitro isomer.[1]

Crystallization for X-Ray Diffraction

Standard evaporation often yields microcrystalline powder.[1] For single crystals suitable for XRD, use a Slow Diffusion method.[1]

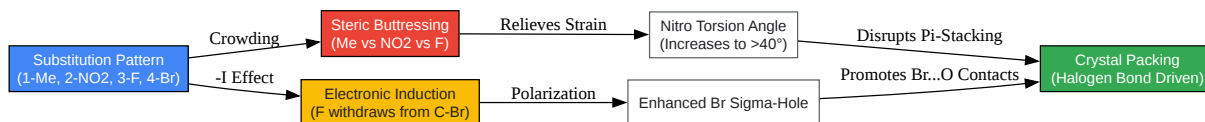
Protocol:

- Dissolution: Dissolve 20 mg of the purified 2-nitro isomer in 2 mL of Ethanol (solvent) in a small vial.
- Layering: Carefully layer 4 mL of n-Hexane (antisolvent) on top of the ethanol solution. Do not mix.
- Incubation: Cap the vial loosely (or poke a pinhole) and store at 4°C in a vibration-free environment.
- Harvest: Colorless prism-like crystals should form at the interface over 48–72 hours.

Part 3: Visualization of Structural Logic

Structural Interaction Map

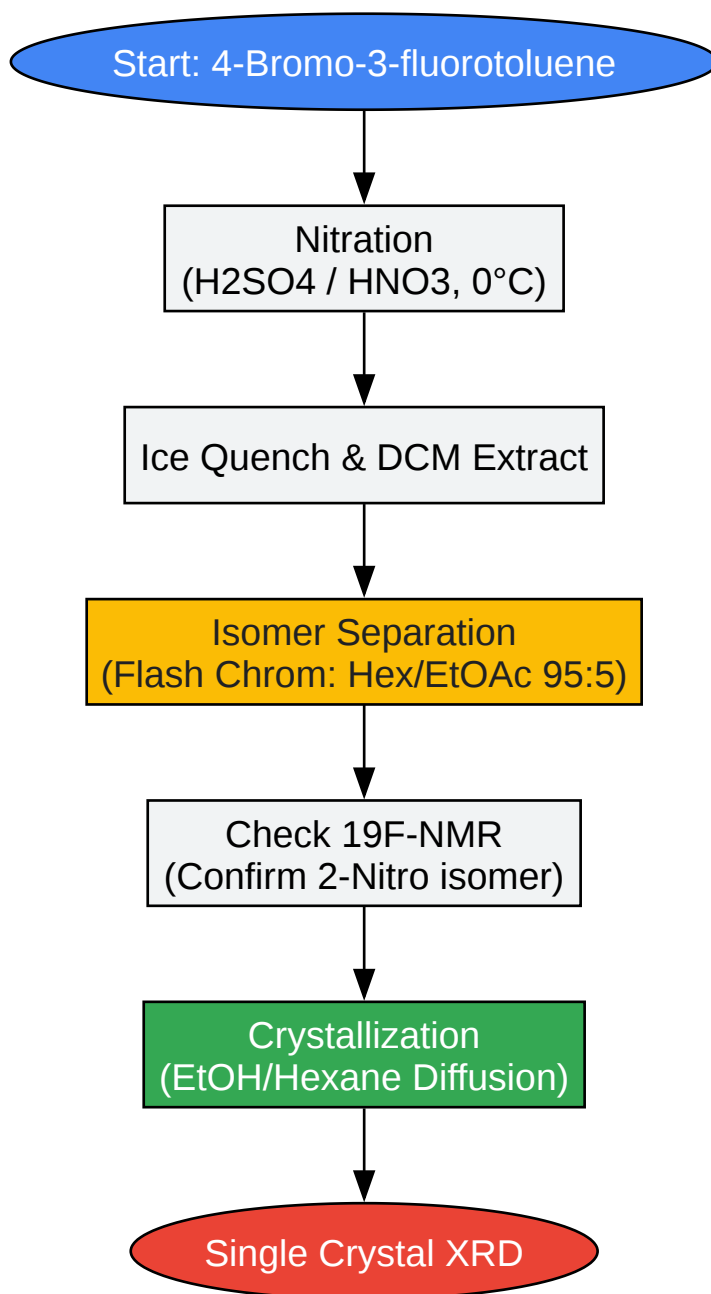
The following diagram illustrates the causal relationships between the chemical substitution and the resulting solid-state properties.



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Caption: Logic flow showing how the specific 1,2,3,4-substitution pattern drives the transition from pi-stacking to halogen-bond dominated packing.

Synthesis & Crystallization Workflow



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Caption: Step-by-step workflow from precursor to diffraction-quality crystal.

References

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